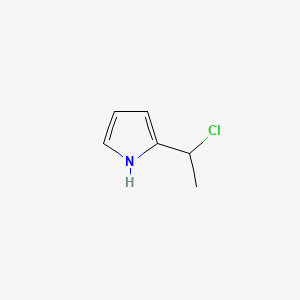

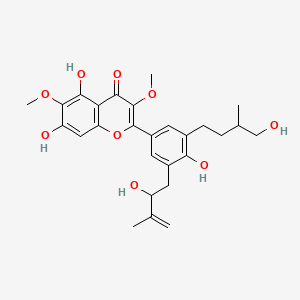

![molecular formula C7H4N4 B577610 Imidazo[1,2-A]pyrazine-6-carbonitrile CAS No. 1276056-81-5](/img/structure/B577610.png)

Imidazo[1,2-A]pyrazine-6-carbonitrile

Overview

Description

Imidazo[1,2-A]pyrazine-6-carbonitrile is a compound that belongs to the class of imidazo[1,2-a]pyrazines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrazines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . Recent advances in the synthesis of imidazo[1,2-a]pyridines from 2016 to 2021 from various substrates have been summarized .Molecular Structure Analysis

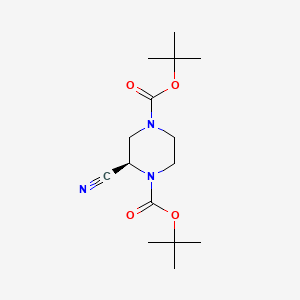

The molecular formula of Imidazo[1,2-A]pyrazine-6-carbonitrile is C7H4N4 . More details about its structure can be found on the PubChem database .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines act as a versatile scaffold in organic synthesis . They have been used in various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis

The molecular weight of Imidazo[1,2-A]pyrazine-6-carbonitrile is 144.13 g/mol . It has a topological polar surface area of 54 Ų and a complexity of 194 . More details about its physical and chemical properties can be found on the PubChem database .Scientific Research Applications

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine-6-carbonitrile serves as a versatile scaffold in organic synthesis and drug development . Researchers have made significant progress in synthetic methods related to this compound. Its reactivity and multifarious biological activity make it an exciting area of study. Scientists can modify the pattern and position of substitutions to create novel derivatives with potential therapeutic applications.

Anticancer Properties

Several synthesized compounds derived from Imidazo[1,2-a]pyrazine-6-carbonitrile exhibit remarkable antitumor activity. For instance, compound 13k demonstrates submicromolar inhibitory activity against various cancer cell lines, with IC50 values ranging from 0.09 μM to 0.43 μM in in vitro assays . This suggests its potential as an anticancer agent.

Covalent Inhibitors

Researchers have explored Imidazo[1,2-a]pyrazine as a core scaffold for developing covalent inhibitors. These inhibitors have gained prominence in cancer treatment. By strategically incorporating covalent warheads, scientists aim to enhance drug efficacy and specificity. Imidazo[1,2-a]pyridine derivatives show promise in this context .

Cycloaddition Reactions

An efficient iodine-catalyzed method allows the synthesis of Imidazo[1,2-a]pyrazines and Imidazo[1,2-a]pyridines via one-pot three-component condensations. The product, generated in situ from an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition reactions . Such reactions open up avenues for creating diverse functionalized derivatives.

Future Directions

Mechanism of Action

- Imidazo[1,2-a]pyrazine-6-carbonitrile is a versatile scaffold in organic synthesis and drug development . While specific targets may vary depending on the context, it’s essential to consider its multifarious biological activity.

- One of its known targets is IKK-ɛ (IκB kinase epsilon) and TBK1 (TANK-binding kinase 1). These kinases activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) through phosphorylation .

Target of Action

properties

IUPAC Name |

imidazo[1,2-a]pyrazine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVAGUPORAONUGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=CC2=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736809 | |

| Record name | Imidazo[1,2-a]pyrazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-A]pyrazine-6-carbonitrile | |

CAS RN |

1276056-81-5 | |

| Record name | Imidazo[1,2-a]pyrazine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyrazine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

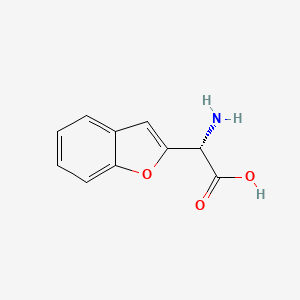

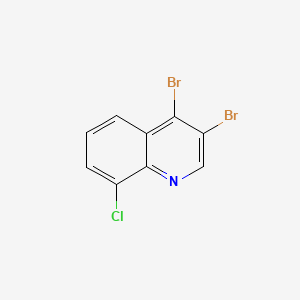

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)

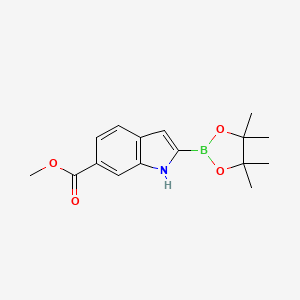

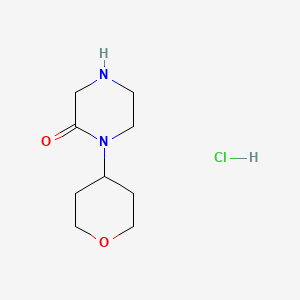

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)

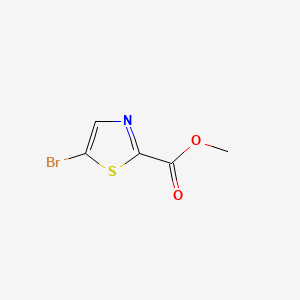

![4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B577539.png)

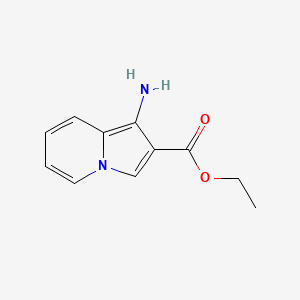

![Ethyl 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B577543.png)

![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B577549.png)